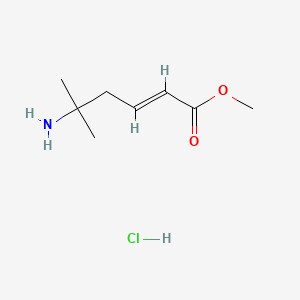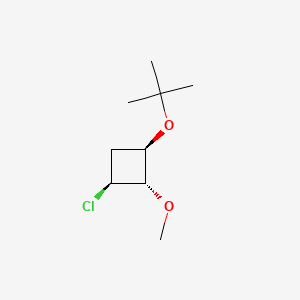
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound with a unique structure that includes a tert-butoxy group, a chloro group, and a methoxy group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and a suitable catalyst to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the cyclobutane ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions will vary based on the type of reaction and the reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the chloro group, while oxidation reactions may produce compounds with oxidized methoxy groups.
Applications De Recherche Scientifique
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets and pathways within a given system. The specific mechanism will depend on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane include other cyclobutane derivatives with different substituents, such as:
- 1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- 1-(tert-butoxy)-3-bromo-2-methoxycyclobutane
- 1-(tert-butoxy)-3-chloro-2-ethoxycyclobutane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H17ClO2 |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
(1S,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7+,8+/m0/s1 |
Clé InChI |
CUDPMFXVPRITGN-XLPZGREQSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@@H]([C@H]1OC)Cl |
SMILES canonique |
CC(C)(C)OC1CC(C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
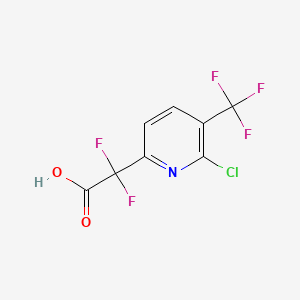
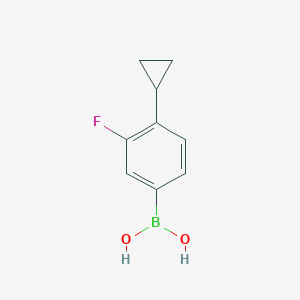
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
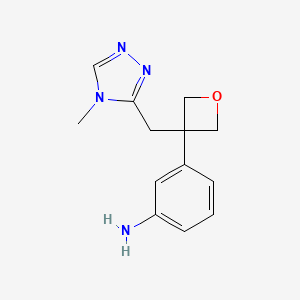
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)

![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
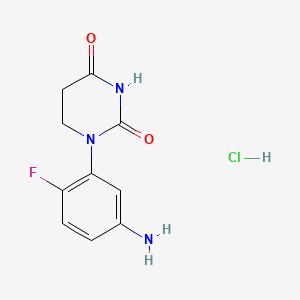
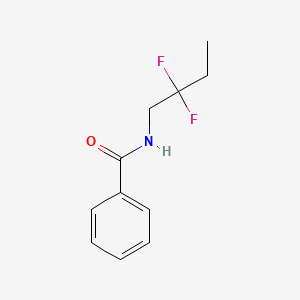

amine hydrochloride](/img/structure/B13462900.png)
